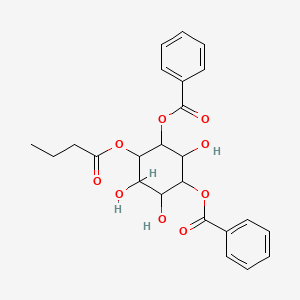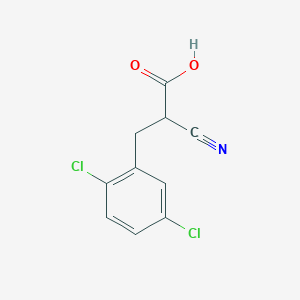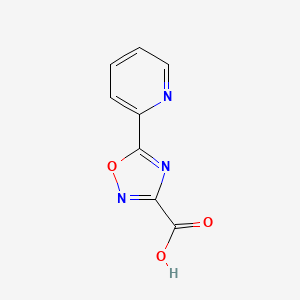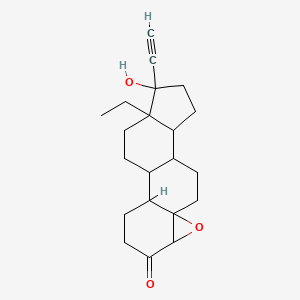![molecular formula C49H51Cl6NO19 B12288154 [4-Acetyloxy-15-[3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12288154.png)
[4-Acetyloxy-15-[3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé « [Benzoate de (4-acétyloxy-15-[3-(5,5-diméthyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phénylpropanoyl]oxy-1-hydroxy-10,14,17,17-tétraméthyl-11-oxo-9,12-bis(2,2,2-trichloroéthoxycarbonyloxy)-6-oxatetracyclo[113103,1004,7]heptadec-13-én-2-yl)] » est une molécule organique complexe comportant de multiples groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de ce composé implique probablement plusieurs étapes, notamment la formation de divers composés intermédiaires. Chaque étape nécessiterait des conditions de réaction spécifiques, telles que la température, la pression et l’utilisation de catalyseurs.
Méthodes de production industrielle
La production industrielle d’un composé aussi complexe nécessiterait des techniques et des équipements de pointe. Le processus impliquerait une mise à l’échelle des méthodes de synthèse en laboratoire tout en assurant la pureté et le rendement du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir divers types de réactions chimiques, notamment :
Réduction : L’ajout d’hydrogène ou l’élimination d’oxygène.
Substitution : Le remplacement d’un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions pourraient inclure des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l’hydrure de lithium aluminium et divers catalyseurs pour faciliter les réactions.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation pourrait produire des cétones ou des acides carboxyliques, tandis que la réduction pourrait donner des alcools ou des amines.
Applications de la recherche scientifique
Chimie
En chimie, ce composé pourrait être utilisé comme réactif ou intermédiaire dans la synthèse d’autres molécules complexes.
Biologie
En biologie, il pourrait être étudié pour ses effets potentiels sur les systèmes biologiques, notamment ses interactions avec les enzymes et autres protéines.
Médecine
En médecine, ce composé pourrait être étudié pour ses effets thérapeutiques potentiels, tels que des propriétés anti-inflammatoires ou anticancéreuses.
Industrie
Dans l’industrie, il pourrait être utilisé dans la production de produits pharmaceutiques, de produits agrochimiques ou d’autres produits chimiques spécialisés.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a reagent or intermediate in the synthesis of other complex molecules.
Biology
In biology, it might be studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry
In industry, it might be used in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.
Mécanisme D'action
Le mécanisme d’action de ce composé impliquerait son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Ces interactions pourraient entraîner divers effets biologiques, en fonction des voies impliquées.
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
L’unicité de ce composé réside dans sa structure spécifique et la combinaison de groupes fonctionnels, ce qui pourrait conférer des propriétés et des applications uniques.
Propriétés
IUPAC Name |
[4-acetyloxy-15-[3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H51Cl6NO19/c1-23-27(70-38(61)32(58)31(25-14-10-8-11-15-25)56-39(62)44(5,6)75-40(56)63)19-47(66)36(73-37(60)26-16-12-9-13-17-26)34-45(7,35(59)33(30(23)43(47,3)4)72-42(65)69-22-49(53,54)55)28(71-41(64)68-21-48(50,51)52)18-29-46(34,20-67-29)74-24(2)57/h8-17,27-29,31-34,36,58,66H,18-22H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSGCJUFENMYHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N6C(=O)C(OC6=O)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)OCC(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H51Cl6NO19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1170.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-O-benzyl 5-O-methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate](/img/structure/B12288073.png)




![O-3-AMino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[[(phenylMethoxy)carbonyl]aMino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy-D-streptaMine](/img/structure/B12288112.png)

![Methanol, 1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-](/img/structure/B12288132.png)
![7-[[2-Amino-2-(2-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12288137.png)





